molecular formula C19H14N2O2S B12467496 (2Z)-2-[2-(2-methoxyphenyl)hydrazinylidene]naphtho[1,2-b]thiophen-3(2H)-one

(2Z)-2-[2-(2-methoxyphenyl)hydrazinylidene]naphtho[1,2-b]thiophen-3(2H)-one

Cat. No.: B12467496
M. Wt: 334.4 g/mol
InChI Key: UUXDKJWLUGHESF-UHFFFAOYSA-N
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Description

(2Z)-2-[2-(2-methoxyphenyl)hydrazinylidene]naphtho[1,2-b]thiophen-3(2H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphtho[1,2-b]thiophene core, which is a fused ring system containing both aromatic and heteroaromatic components. The presence of a hydrazinylidene group and a methoxyphenyl substituent further enhances its chemical reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[2-(2-methoxyphenyl)hydrazinylidene]naphtho[1,2-b]thiophen-3(2H)-one typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxyphenylhydrazine with a suitable naphtho[1,2-b]thiophene derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired (2Z) isomer.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include the use of continuous flow reactors, optimization of reaction conditions for maximum yield, and purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[2-(2-methoxyphenyl)hydrazinylidene]naphtho[1,2-b]thiophen-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphtho[1,2-b]thiophene-3,4-dione derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Potential use as a probe for studying biological processes due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Possible applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[2-(2-methoxyphenyl)hydrazinylidene]naphtho[1,2-b]thiophen-3(2H)-one is not fully understood, but it is believed to interact with various molecular targets through its hydrazinylidene and methoxyphenyl groups. These interactions may involve binding to specific enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2Z)-2-[2-(2-methoxyphenyl)hydrazinylidene]naphtho[1,2-b]thiophen-3(2H)-one stands out due to its unique naphtho[1,2-b]thiophene core and the presence of both hydrazinylidene and methoxyphenyl groups. These structural features confer distinct chemical reactivity and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C19H14N2O2S

Molecular Weight

334.4 g/mol

IUPAC Name

2-[(2-methoxyphenyl)diazenyl]benzo[g][1]benzothiol-3-ol

InChI

InChI=1S/C19H14N2O2S/c1-23-16-9-5-4-8-15(16)20-21-19-17(22)14-11-10-12-6-2-3-7-13(12)18(14)24-19/h2-11,22H,1H3

InChI Key

UUXDKJWLUGHESF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=NC2=C(C3=C(S2)C4=CC=CC=C4C=C3)O

Origin of Product

United States

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